Hypothiocyanite ion
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63296-34-4 |
|---|---|
Molecular Formula |
CNOS- |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
oxido thiocyanate |
InChI |
InChI=1S/CHNOS/c2-1-4-3/h3H/p-1 |
InChI Key |
ZCZCOXLLICTZAH-UHFFFAOYSA-M |
SMILES |
C(#N)S[O-] |
Canonical SMILES |
C(#N)S[O-] |
Synonyms |
hypothiocyanite hypothiocyanite ion OSCN- |
Origin of Product |
United States |
Biochemical Pathways for Hypothiocyanite Ion Generation
Enzymatic Production Systems
Several mammalian peroxidases are capable of producing hypothiocyanite (B1210458), each playing a role in different physiological contexts. These enzymes are strategically located in various bodily fluids and tissues to provide a first line of defense against invading pathogens.
Lactoperoxidase (LPO)-Catalyzed Oxidation of Thiocyanate (B1210189)
Lactoperoxidase (LPO) is a prominent enzyme found in exocrine secretions such as milk, saliva, tears, and the mucosal linings of the respiratory and gastrointestinal tracts. mdpi.comnih.gov It is a key component of the lactoperoxidase system (LPOS), which consists of LPO, hydrogen peroxide, and thiocyanate. mdpi.com In this system, LPO catalyzes the two-electron oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanite. mdpi.commdpi.com This reaction is a critical part of the non-specific, antibody-independent defense mechanism in human saliva and other mucosal surfaces. acs.org
LPO is considered a primary producer of hypothiocyanite in the body and functions as a maintenance enzyme, constitutively secreted to regulate the oral microbiome and protect mucosal surfaces. nih.govresearchgate.net While thiocyanate is the preferred substrate for LPO in vivo, the enzyme can also oxidize iodide (I⁻) and bromide (Br⁻), but not chloride (Cl⁻). mdpi.commdpi.com
| Enzyme | Primary Location | Substrate(s) | Primary Product from SCN⁻ |
| Lactoperoxidase (LPO) | Saliva, milk, tears, airway mucosa | Thiocyanate (SCN⁻), Iodide (I⁻), Bromide (Br⁻) | Hypothiocyanite (OSCN⁻) |
Myeloperoxidase (MPO)-Catalyzed Oxidation of Thiocyanate
Myeloperoxidase (MPO) is abundantly found in the azurophilic granules of neutrophils, a type of white blood cell crucial for the inflammatory response. nih.govnih.gov Upon activation of neutrophils at sites of inflammation, MPO is released and catalyzes the production of various reactive oxidants. While MPO is well-known for its ability to produce hypochlorous acid (HOCl) from chloride ions, it is also highly efficient at oxidizing thiocyanate to form hypothiocyanite. nih.govresearchgate.netnih.gov
In fact, thiocyanate is a preferred substrate for MPO, and in environments with physiological concentrations of both chloride and thiocyanate, MPO can produce significant amounts of hypothiocyanite. researchgate.net At average serum concentrations, MPO produces roughly equal amounts of HOCl and HOSCN. researchgate.net The production of hypothiocyanite by MPO is an important aspect of the antimicrobial activity of neutrophils. nih.gov
| Enzyme | Primary Location | Substrate(s) | Primary Product from SCN⁻ |
| Myeloperoxidase (MPO) | Neutrophils | Thiocyanate (SCN⁻), Chloride (Cl⁻), Bromide (Br⁻) | Hypothiocyanite (OSCN⁻) |
Eosinophil Peroxidase (EPO)-Catalyzed Oxidation of Thiocyanate
Eosinophil peroxidase (EPO) is located in the crystalline granules of eosinophils, another type of granulocytic white blood cell. nih.gov Similar to MPO, EPO is released during inflammatory responses, particularly those associated with parasitic infections and allergic reactions. Thiocyanate is the preferred substrate for EPO, especially in physiological fluids where the concentration of thiocyanate is often higher than that of bromide. nih.govtheadl.com
The oxidation of thiocyanate by the EPO/H₂O₂ system results in the formation of hypothiocyanite. nih.govumn.edu Studies have identified the principal products of this reaction to be roughly equimolar amounts of hypothiocyanite (OSCN⁻) and cyanate (OCN⁻). nih.govumn.edu The hypothiocyanite produced by EPO contributes to its cytotoxic and antimicrobial functions. nih.gov
| Enzyme | Primary Location | Substrate(s) | Primary Product from SCN⁻ |
| Eosinophil Peroxidase (EPO) | Eosinophils | Thiocyanate (SCN⁻), Bromide (Br⁻) | Hypothiocyanite (OSCN⁻) and Cyanate (OCN⁻) |
Other Mammalian Peroxidases (e.g., Salivary, Gastric, Thyroid Peroxidase)
Besides LPO, MPO, and EPO, other mammalian peroxidases also utilize thiocyanate as a substrate.
Salivary Peroxidase (SPO): Found in saliva, SPO is a key enzyme in the oral cavity's defense system. nih.govnih.govresearchgate.net It catalyzes the oxidation of thiocyanate to produce hypothiocyanite, which helps control the oral microflora. nih.govresearchgate.net The kinetic properties of SPO are similar to those of bovine lactoperoxidase. nih.gov
Gastric Peroxidase (GPO): This enzyme is present in the stomach. nih.gov Considering the relatively high concentration of thiocyanate (around 250 µM) compared to iodide in the stomach, thiocyanate is considered a major physiological electron donor for GPO. nih.gov GPO-catalyzed oxidation of thiocyanate may play a role in scavenging intracellular hydrogen peroxide. nih.gov
Thyroid Peroxidase (TPO): Located in the thyroid gland, TPO is essential for thyroid hormone synthesis. While its primary role involves the oxidation of iodide, thiocyanate can act as a competitive inhibitor of iodide oxidation catalyzed by TPO. nih.gov At high concentrations, thiocyanate can inhibit the organification of iodine. However, at very low concentrations, thiocyanate has been shown to stimulate the coupling reaction in thyroid hormone synthesis. nih.gov
Mechanistic Aspects of Peroxidase Catalysis in Hypothiocyanite Formation
The formation of hypothiocyanite by peroxidases follows a general catalytic cycle that is initiated by the interaction of the enzyme with hydrogen peroxide.
Hydrogen peroxide is an essential substrate for the peroxidase-catalyzed oxidation of thiocyanate. mdpi.comnih.govmdpi.comnih.govnih.gov The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) form of the peroxidase with one molecule of hydrogen peroxide. nih.gov This leads to a two-electron oxidation of the enzyme, removing water and forming a highly oxidized intermediate known as Compound I. nih.gov
Compound I is an oxoiron(IV) porphyrin π-cation radical, which is a powerful oxidizing agent. nih.gov This activated enzyme intermediate is then capable of oxidizing a substrate, such as the thiocyanate ion. In the subsequent step, Compound I reacts with thiocyanate in a two-electron reduction, transferring the oxygen atom to SCN⁻ to form hypothiocyanite (OSCN⁻) and returning the enzyme to its native ferric state. mdpi.comnih.gov Thus, hydrogen peroxide acts as the activating molecule that enables the peroxidase to carry out the oxidation of thiocyanate. acs.orgacs.org
Formation and Reactivity of Peroxidase Compound I
The catalytic cycle of heme peroxidases begins with the reaction of the native ferric (Fe³⁺) enzyme with hydrogen peroxide (H₂O₂). This reaction involves a two-electron oxidation of the enzyme, leading to the formation of a highly reactive intermediate known as Compound I. nih.govmdpi.com Compound I is an oxyferryl (Fe⁴⁺=O) heme species that also contains a porphyrin π-cation radical. mdpi.comnih.govresearchgate.net
Native Enzyme (Fe³⁺) + H₂O₂ → Compound I (Fe⁴⁺=O, π⁺•) + H₂O nih.gov
Compound I is a potent oxidizing agent and can react with a variety of substrates. nih.gov In the context of hypothiocyanite production, its primary role is to oxidize the thiocyanate ion.
Two-Electron Oxidation Mechanism of Thiocyanate
Compound I subsequently reacts with a thiocyanate ion (SCN⁻) in a single, two-electron oxidation step. acs.org This reaction regenerates the native form of the enzyme and produces hypothiocyanite (OSCN⁻). mdpi.com
Compound I (Fe⁴⁺=O, π⁺•) + SCN⁻ → Native Enzyme (Fe³⁺) + OSCN⁻
This direct two-electron transfer is the primary pathway for enzymatic hypothiocyanite generation. nih.gov The hypothiocyanite ion exists in equilibrium with its protonated form, hypothiocyanous acid (HOSCN), with a pKa of 5.3. researchgate.net At physiological pH, the unprotonated this compound (OSCN⁻) is the predominant species. researchgate.net
It is worth noting that under certain conditions, a one-electron oxidation of thiocyanate can occur, leading to the formation of thiocyanate radicals. nih.gov However, the two-electron pathway is favored for the direct production of hypothiocyanite. nih.gov
Kinetic Models of Enzymatic Hypothiocyanite Production
The kinetics of hypothiocyanite production by peroxidases have been extensively studied. Early models described a classical ping-pong mechanism where the enzyme cycles between its native and Compound I states. However, more recent studies have revealed more complex kinetics, particularly at low thiocyanate concentrations. nih.gov
One proposed model is a reverse-ordered sequential mechanism. mdpi.com In this model, thiocyanate first binds to the native enzyme, forming an enzyme-substrate complex (LPO-SCN⁻). This complex then reacts with hydrogen peroxide in the rate-limiting step to produce hypothiocyanite and regenerate the native enzyme. mdpi.com
LPO + SCN⁻ ⇌ LPO-SCN⁻
LPO-SCN⁻ + H₂O₂ → LPO + OSCN⁻ + H₂O
This model helps to explain observed biphasic kinetics and inhibition by hydrogen peroxide at low thiocyanate concentrations, which may be relevant in biological contexts. nih.govmdpi.com The rate of hypothiocyanite formation is dependent on the concentrations of both thiocyanate and hydrogen peroxide. nih.gov The reaction is generally rapid, with second-order rate constants for the oxidation of thiocyanate by Compound I being in the order of 10⁵ M⁻¹s⁻¹. nih.gov
| Enzyme | Substrate | Kinetic Parameter | Value | Conditions |
|---|---|---|---|---|
| Eosinophil Peroxidase | Thiocyanate | Second-order rate constant for reaction with Compound I | (1.0 ± 0.5) × 10⁸ M⁻¹s⁻¹ | pH 7 |
| Lactoperoxidase | Thiocyanate | Second-order rate constant for oxidation by Compound I | ~2 x 10⁵ M⁻¹s⁻¹ | - |
Non-Enzymatic Chemical Production of this compound
Hypothiocyanite can also be generated through several non-enzymatic chemical reactions. These methods are often used for in vitro studies and synthetic applications.
Oxidation of Thiocyanate by Hypohalous Acids (e.g., HOCl, HOBr)
Hypohalous acids, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), readily oxidize thiocyanate to hypothiocyanite. nih.govacs.org This reaction is particularly relevant in inflammatory settings where myeloperoxidase produces HOCl. nih.govnih.gov The reaction of thiocyanate with HOCl not only produces hypothiocyanite but also serves to detoxify the more reactive and potentially damaging HOCl. nih.govnih.gov
SCN⁻ + HOCl → OSCN⁻ + H⁺ + Cl⁻
The reaction with hypobromous acid is even faster, with a second-order rate constant approaching the diffusion limit. nih.gov
| Hypohalous Acid | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Hypochlorous Acid (HOCl) | 2.3 x 10⁷ |
| Hypobromous Acid (HOBr) | 2.3 x 10⁹ |
Oxidation of Thiocyanate by Peroxomonosulfate Ion (Oxone)
Peroxomonosulfate, often used in the form of Oxone (2KHSO₅·KHSO₄·K₂SO₄), is another effective oxidizing agent for thiocyanate. acs.orgnih.gov This reaction proceeds through a multi-step process where hypothiocyanite is formed as an intermediate. acs.orgresearchgate.net The reaction is pH-dependent, and a detailed kinetic model has been proposed. acs.org
The initial step involves the oxidation of thiocyanate by the peroxomonosulfate ion (HSO₅⁻) to form hypothiocyanite. acs.org
SCN⁻ + HSO₅⁻ → OSCN⁻ + SO₄²⁻ + H⁺
Further oxidation of the newly formed hypothiocyanite by peroxomonosulfate can also occur. acs.orgnih.gov
| Reaction | Rate Constant (M⁻¹s⁻¹) | pH |
|---|---|---|
| SCN⁻ + HSO₅⁻ | 2.0 × 10² | 6.89 |
| OSCN⁻ + HSO₅⁻ | 3.3 × 10³ | 6.89 |
| OSCN⁻ + HSO₅⁻ | 1.6 × 10² | 13.5 |
Hydrolysis of Thiocyanogen (B1223195) [(SCN)₂]
Thiocyanogen, (SCN)₂, is a pseudohalogen that undergoes hydrolysis in aqueous solutions to produce hypothiocyanite, thiocyanate, and hydrogen ions. acs.org This method has been used to generate hypothiocyanite for spectroscopic characterization. acs.org
(SCN)₂ + H₂O → OSCN⁻ + SCN⁻ + 2H⁺
This reaction provides a non-enzymatic route to hypothiocyanite, although the handling of the unstable thiocyanogen precursor can be challenging.
Laboratory Synthesis Methodologies
The synthesis of hypothiocyanite in a laboratory setting can be achieved through both enzymatic and non-enzymatic methods. These methodologies are crucial for studying the properties and potential applications of this important ion.
Enzymatic Synthesis
The biochemical pathway for hypothiocyanite generation can be replicated in vitro. This method, often referred to as the LPO-SCN⁻ system, involves combining lactoperoxidase, thiocyanate, and hydrogen peroxide in a buffered solution. This approach allows for the controlled generation of hypothiocyanite in a manner that closely mimics its production in biological systems. The concentration of hypothiocyanite produced can be modulated by varying the concentrations of the enzyme and substrates.
Non-Enzymatic Chemical Synthesis
Several chemical methods have been developed for the synthesis of hypothiocyanite, avoiding the use of enzymes.
Reaction of Hypohalous Acids with Thiocyanate: A common and effective method for producing hypothiocyanite is through the reaction of a hypohalous acid, such as hypochlorous acid (HOCl), with an excess of thiocyanate. The reaction proceeds rapidly and can be controlled by factors such as pH and the mixing conditions of the reactants. A patent for this method suggests carrying out the reaction under conditions of turbulent mixing at a pH between 10 and 14.
Reaction: HOCl + SCN⁻ → OSCN⁻ + H⁺ + Cl⁻
Hydrolysis of Thiocyanogen: Historically, hypothiocyanite was synthesized through the hydrolysis of thiocyanogen ((SCN)₂). However, this method is now largely avoided due to the hazardous nature of the reagents involved. The preparation of thiocyanogen often requires the use of toxic heavy metal salts and carcinogenic solvents.
Comparison of Synthesis Methodologies
| Method | Description | Advantages | Disadvantages |
| Enzymatic Synthesis | Utilizes lactoperoxidase, thiocyanate, and hydrogen peroxide to mimic the biological process. | Produces hypothiocyanite in a biologically relevant manner. Allows for controlled, gradual generation. | Can be more complex to set up and control compared to chemical methods. |
| Reaction with Hypohalous Acid | Involves the rapid chemical reaction between a hypohalous acid (e.g., HOCl) and thiocyanate. | A relatively simple and efficient chemical method. Allows for the production of larger quantities. | Requires careful control of pH and mixing to optimize yield and stability. |
| Hydrolysis of Thiocyanogen | A historical method involving the hydrolysis of thiocyanogen ((SCN)₂). | - | Involves highly toxic and carcinogenic reagents, making it a hazardous process. |
Reactivity and Molecular Mechanisms of Hypothiocyanite Ion
Chemical Characteristics and Speciation in Aqueous Solutions
Hypothiocyanite (B1210458) exists in aqueous solutions as an equilibrium mixture of its protonated and deprotonated forms, HOSCN and OSCN⁻, respectively. The relative abundance of these species is dictated by the solution's pH and the acid dissociation constant (pKa) of HOSCN.
Acid-Base Equilibrium: Hypothiocyanous Acid (HOSCN) and Hypothiocyanite Ion (OSCN⁻)
Hypothiocyanous acid (HOSCN) is a weak acid that undergoes deprotonation to form the this compound (OSCN⁻). The pKa of HOSCN has been reported in the range of 4.8 to 5.3 researchgate.netasm.org. At physiological pH values (around 7.4), the equilibrium strongly favors the deprotonated form, OSCN⁻, with HOSCN present in much lower concentrations (less than 1%) researchgate.netasm.orgwikipedia.org. Despite its low concentration at neutral pH, HOSCN is considered the more reactive species towards thiols due to its uncharged nature and higher electrophilicity asm.orgnih.gov. The speciation of hypothiocyanite can be monitored spectroscopically, with HOSCN exhibiting an absorption maximum at 306 nm and OSCN⁻ at 376 nm researchgate.net.
| Species | Formula | pKa | Relative Abundance at pH 7.4 | Primary Reactivity |
| Hypothiocyanous Acid | HOSCN | 4.8 - 5.3 | < 1% | Highly reactive thiol oxidant |
| This compound | OSCN⁻ | - | > 98% | Less reactive thiol oxidant |
Interactions with Sulfur-Containing Biomolecules
Hypothiocyanite, particularly in its HOSCN form, exhibits high reactivity towards sulfur-containing functional groups, primarily thiols (sulfhydryl groups, -SH) found in amino acid residues (cysteine) and low-molecular-weight thiols like glutathione (B108866).
Oxidation of Protein Thiols (Cysteine Residues)
HOSCN acts as a potent and selective oxidant of protein cysteine residues asm.orgresearchgate.netnih.govportlandpress.com. The reaction mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) on HOSCN, forming an unstable sulfenyl thiocyanate (B1210189) intermediate (R-S-SCN) asm.orgnih.govportlandpress.com. This intermediate can then undergo further reactions, leading to the formation of sulfenic acids (R-SOH) or disulfide bonds (RSSR) through intramolecular or intermolecular linkages asm.orgnih.govportlandpress.comresearchgate.netcore.ac.uk. The rate of these reactions is dependent on the pKa of the thiol group, with thiols possessing lower pKa values reacting more rapidly with HOSCN acs.orgnih.govresearchgate.netnih.gov. Second-order rate constants for the reaction of HOSCN with protein thiols typically range from 1 x 10⁴ to 7 x 10⁴ M⁻¹s⁻¹ nih.gov. This selective oxidation can lead to the reversible inactivation of thiol-dependent enzymes nih.govcore.ac.uk. Furthermore, HOSCN can also oxidize selenocysteine (B57510) residues in critical protective enzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR), leading to their inactivation portlandpress.com.
Reaction with Low-Molecular-Weight Thiols (e.g., Reduced Glutathione)
Low-molecular-weight thiols, such as reduced glutathione (GSH), are also significant targets for HOSCN. HOSCN readily reacts with GSH, with a reported second-order rate constant of approximately (8.0 ± 0.5) x 10⁴ M⁻¹s⁻¹ at pH 7.4 acs.orgnih.govacs.org. Glutathione, being one of the most abundant intracellular thiols, plays a crucial role in cellular defense against oxidative stress, including that induced by HOSCN asm.org. The high reactivity of HOSCN with thiols, including glutathione, contributes to its short half-life in biological systems where these thiols are present at physiological concentrations acs.orgnih.gov.
Formation of Sulfenic Acids and Disulfides
The oxidation of thiols by HOSCN proceeds through the formation of transient sulfenyl thiocyanate intermediates. These intermediates are prone to hydrolysis, yielding sulfenic acids (R-SOH) as a key product asm.orgnih.govportlandpress.comresearchgate.netcore.ac.uk. Sulfenic acids can subsequently react further to form disulfide bonds, either within the same protein molecule (intramolecular) or between different molecules (intermolecular) asm.orgnih.govportlandpress.comresearchgate.netcore.ac.uk. These oxidized thiol species, particularly sulfenic acids and disulfides, can be part of reversible redox signaling pathways, with cellular repair mechanisms capable of reducing them back to their original thiol state nih.govcore.ac.uk.
Key Kinetic and Equilibrium Parameters for Hypothiocyanite Reactions:
| Parameter | Value | Reference(s) |
| HOSCN pKa | 4.8 - 5.3 | researchgate.netasm.org |
| HOSCN reactivity with thiols (pH 7.4) | High | acs.orgnih.gov |
| HOSCN reactivity with protein thiols | 1 x 10⁴ - 7 x 10⁴ M⁻¹s⁻¹ | nih.gov |
| HOSCN reactivity with GSH (pH 7.4) | (8.0 ± 0.5) x 10⁴ M⁻¹s⁻¹ | acs.orgnih.govacs.org |
| HOSCN reaction with 5-thio-2-nitrobenzoic acid (pH 7.4) | (4.37 ± 0.03) x 10⁵ M⁻¹s⁻¹ | acs.orgnih.gov |
| HOSCN reaction with 5-thio-2-nitrobenzoic acid (pH 6.0) | (7.7 ± 0.1) x 10⁶ M⁻¹s⁻¹ | nih.gov |
| HOSCN reactivity with selenocysteine | ~6000-fold higher than H₂O₂, ~16-fold higher than cysteine | portlandpress.com |
| HOSCN reaction with GPx | ~5 x 10⁵ M⁻¹s⁻¹ | portlandpress.com |
| HOSCN absorption max | 306 nm | researchgate.net |
| OSCN⁻ absorption max | 376 nm | researchgate.net |
Note: Rate constants are second-order rate constants unless otherwise specified. Values may vary slightly depending on experimental conditions.
Compound Name List:
this compound (OSCN⁻)
Hypothiocyanous Acid (HOSCN)
Reduced Glutathione (GSH)
Cysteine
Sulfenyl thiocyanate (R-S-SCN)
Sulfenic acid (R-SOH)
Disulfide (RSSR)
5-thio-2-nitrobenzoic acid (TNB)
Glutathione peroxidase (GPx)
Thioredoxin reductase (TrxR)
Reactions with Other Biological Species
Interactions with Chloramines and Amines
Hypothiocyanite ions and their precursor, thiocyanate (SCN⁻), are involved in reactions with chloramines, which are formed when hypochlorous acid (HOCl) reacts with amines nih.govnih.govacs.org. Thiocyanate can react with chloramines, yielding hypothiocyanite and the parent amine nih.govnih.govacs.org. Notably, hypothiocyanite (OSCN⁻) demonstrates a higher reactivity towards chloramines compared to thiocyanate (SCN⁻) nih.govnih.govacs.org. These reactions are suggested to potentially repair some of the damage inflicted on protein amines by HOCl nih.govnih.govacs.org. Furthermore, HOCl itself can react with endogenous amines, forming N-chloro derivatives, which are chloramines capes.gov.br. Chloramines, in general, can react with thiols and other biological molecules, influencing cellular processes researchgate.net.
Reaction Kinetics
The biological activity of hypothiocyanite is intrinsically linked to its chemical reactivity, which is extensively studied through kinetic analyses. The rate at which HOSCN and OSCN⁻ react with various substrates, particularly thiols, is influenced by several environmental factors, including pH and the chemical properties of the reacting species.
Absolute Rate Constants for Thiol Oxidation
Hypothiocyanous acid (HOSCN) is a highly reactive oxidant, especially towards thiols. Its reactions with low-molecular-mass thiols and protein thiols have been quantified, revealing significant rate constants. These values indicate that HOSCN is a potent mediator of thiol oxidation in biological systems researchgate.netnih.govasm.org.
| Thiol Substrate | Rate Constant (M⁻¹s⁻¹) | pH | Source(s) |
| N-acetyl-cysteine | 7.3 x 10³ | 7.4 | researchgate.netnih.govasm.org |
| 5-thio-2-nitrobenzoic acid (TNB) | 7.7 x 10⁶ | 6.0 | researchgate.netnih.govasm.orgacs.orgnih.gov |
| 5-thio-2-nitrobenzoic acid (TNB) | (4.37 ± 0.03) x 10⁵ | 7.4 | acs.orgnih.gov |
| Reduced Glutathione (GSH) | (8.0 ± 0.5) x 10⁴ | 7.4 | acs.orgnih.gov |
| Protein thiols (general) | 1 x 10⁴ - 7 x 10⁴ | 7.4 | researchgate.netnih.govasm.org |
The reactions of HOSCN with thiols typically proceed via the thiolate form of the thiol and HOSCN acs.orgnih.gov. These reactions can lead to the formation of sulfenyl thiocyanate intermediates, which may subsequently hydrolyze to sulfenic acids or form disulfide bonds nih.gov. HOSCN is considered a more thiol-specific oxidant compared to hypochlorous acid (HOCl) researchgate.netasm.orgresearchgate.net.
Influence of Chemical Environment on Reaction Rates
The reactivity of HOSCN and OSCN⁻ is significantly modulated by the chemical environment, primarily pH and the properties of the thiol substrate.
pH Dependence: Hypothiocyanous acid (HOSCN) is the more reactive species, and its antimicrobial activity is enhanced at lower pH values nih.govacs.orgnih.govresearchgate.netwm.edu. HOSCN has an acid dissociation constant (pKa) around 4.85 to 5.3 acs.orgwm.eduwikipedia.org. At physiological pH (around 7.4), the equilibrium favors the less reactive this compound (OSCN⁻) nih.govacs.orgnih.govresearchgate.netwm.eduwikipedia.org. Consequently, reaction rates with thiols generally increase as the pH decreases, reflecting the greater availability of the protonated, more reactive HOSCN form researchgate.netnih.govacs.orgnih.gov.
Thiol pKa Influence: The rate of reaction between HOSCN and thiols exhibits an inverse relationship with the pKa of the thiol group researchgate.netresearchgate.netnih.govasm.orggrafiati.commaastrichtuniversity.nl. Thiols with lower pKa values are more acidic and exist in a higher proportion as the thiolate anion (RS⁻) at a given pH. Since the thiolate anion is a stronger nucleophile, it reacts more readily with HOSCN nih.govasm.orgacs.orgnih.govmaastrichtuniversity.nl. For instance, HOSCN reacts approximately 15 times faster with 5-thio-2-nitrobenzoic acid (TNB, pKa ≈ 4.38) than with reduced glutathione (GSH, pKa ≈ 8.7) at pH 7.4 nih.gov.
HOSCN also demonstrates selectivity by not reacting with methionine under physiological conditions, a behavior distinct from HOCl and hypobromous acid (HOBr) nih.gov.
Compound List:
Ascorbate
Bacillithiol (BSH)
Bovine serum albumin (BSA)
Chloramines
Creatine kinase (CK)
Cysteine
Cysteamine
Disulfide bonds
5-thio-2-nitrobenzoic acid (TNB)
Eosinophil peroxidase (EPO)
Glutathione (GSH)
Glutathione disulfide (GSSG)
Halides
Hypobromous acid (HOBr)
Hypochlorous acid (HOCl)
Hypoiodous acid (HOI)
this compound (OSCN⁻)
Hypothiocyanous acid (HOSCN)
Iodide ion (I⁻)
Lactoperoxidase (LPO)
Low-molecular-mass thiols
Methionine
Myeloperoxidase (MPO)
N-acetyl-cysteine
N-chloro derivatives
N-chlorotaurine
Oxidants
Peroxidases
Protein thiols
Reduced glutathione
Salivary peroxidase
Sulfenic acids (R-SOH)
Sulfenyl thiocyanate (RS–SCN)
Sulfite ion (SO₃²⁻)
Sulfate ion (SO₄²⁻)
Taurine
Taurine chloramine (B81541)
Thiocyanate ion (SCN⁻)
Thiolates (RS⁻)
Thiols
Thioredoxin
Thioredoxin reductase
Tubulin
Zinc (Zn²⁺)
Biological Roles and Mechanistic Implications of Hypothiocyanite Ion
Role in Innate Immunity and Host Defense
The innate immune system utilizes a variety of antimicrobial oxidants to control and eliminate host-associated bacteria. Hypothiocyanite (B1210458) is one such molecule, synthesized by peroxidases at various body sites. It is characterized by its potent antibacterial activity while generally remaining non-toxic to human cells pnas.orgasm.orgnih.gov.
Molecular Mechanisms of Antimicrobial Action
The primary mechanism by which Hypothiocyanite exerts its antimicrobial effect is through oxidation. OSCN⁻ primarily targets thiol (-SH) groups found in essential amino acid residues of microbial proteins, such as cysteine nih.govmdpi.com. This oxidation leads to protein modification, including the formation of disulfide bonds or sulfenyl thiocyanate (B1210189) intermediates, which can result in protein aggregation and loss of function nih.govmdpi.com. Specifically, OSCN⁻ can inactivate critical enzymes involved in microbial metabolism, such as those in glycolysis, thereby disrupting energy production and leading to growth inhibition or cell death mdpi.comkarger.complos.org. The uncharged form, hypothiocyanous acid (HOSCN), is considered more bactericidal due to its higher solubility and ability to penetrate microbial cell membranes more effectively researchgate.netwikipedia.org.
The selective targeting of microbial components is attributed to differences in cellular composition and repair mechanisms between microbes and host cells. For instance, bacterial thioredoxin reductase is inhibited by HOSCN, whereas mammalian thioredoxin reductase can reduce HOSCN to non-toxic thiocyanate asm.orgnih.gov. Furthermore, some bacteria have evolved specific defense mechanisms, such as the HOSCN reductase enzyme RclA, to detoxify this oxidant pnas.orgasm.org.
Selective Targeting of Microbial Components versus Host Tissues
A key feature of Hypothiocyanite's role in host defense is its selective toxicity. While OSCN⁻ is potent against microorganisms, it exhibits significantly lower toxicity towards host cells pnas.orgasm.orgnih.gov. This selectivity is partly due to the ability of mammalian cells to efficiently reduce HOSCN to non-toxic thiocyanate using enzymes like thioredoxin reductase, a capability that is often lacking or less efficient in bacteria asm.orgnih.gov. Additionally, HOSCN primarily targets thiol groups, and the specific protein targets and cellular repair mechanisms differ between microbial and mammalian cells, contributing to this differential effect asm.orgmdpi.complos.org. For example, HOSCN has been shown to oxidize critical cysteine residues in protein tyrosine phosphatases (PTPs) in bacteria, a mechanism that may not be as pronounced or as damaging in host cells ebi.ac.uk.
Comparative Activity with Other Oxidants (e.g., Hypochlorous Acid)
Hypothiocyanite (OSCN⁻) is often compared to hypochlorous acid (HOCl), another potent antimicrobial oxidant produced by the innate immune system, primarily by myeloperoxidase researchgate.netasm.orgnih.govnih.gov. While both are effective antimicrobials, HOCl is generally considered more reactive and potentially more damaging to both microbial and host tissues researchgate.netasm.orgnih.govresearchgate.net. OSCN⁻ is described as a more discriminating biocide, with a greater capacity for selective targeting and less propensity for causing host tissue damage compared to HOCl asm.orgresearchgate.net. For instance, HOCl can cause extensive damage to a wide range of cellular components, whereas OSCN⁻'s primary mechanism involves the oxidation of thiols asm.orgnih.gov. The conversion of thiocyanate by HOCl can also serve to moderate HOCl's lifetime and potential autotoxicity, while preserving antimicrobial activity in the form of OSCN⁻ researchgate.net.
Physiological Contexts of Hypothiocyanite Activity
Hypothiocyanite plays a vital role in the innate defense systems of various mucosal surfaces.
Oral Cavity and Salivary Defense System
The oral cavity is a significant site for Hypothiocyanite activity. Saliva contains high concentrations of thiocyanate ions (SCN⁻), often in the millimolar range, which is considerably higher than in plasma or urine researchgate.netaapd.org. This abundance of SCN⁻, coupled with hydrogen peroxide (H₂O₂) and salivary peroxidase (SPO) or myeloperoxidase (MPO), forms the lactoperoxidase (LPO) system, a key component of the oral innate immune defense researchgate.netmdpi.comspandidos-publications.comnih.govoup.com. The LPO system generates OSCN⁻, which inhibits the growth of various oral microorganisms, including bacteria responsible for caries and periodontitis mdpi.comspandidos-publications.comoup.comnih.gov. The concentration of OSCN⁻ in normal saliva may be just below the threshold for complete plaque inhibition, suggesting that enhancing this system could be beneficial for oral health nih.govasm.org. Hypothiocyanite has also been shown to inactivate salivary glutathione (B108866) transferase P1-1 (GSTP1-1) through oxidation of critical thiol residues, suggesting a role in post-translational regulation of salivary enzymes plos.org.
Respiratory Tract and Airway Fluid
Hypothiocyanite is also a critical component of the innate immune defense in the respiratory tract mdpi.comnih.govuga.eduplos.orgresearchgate.netwikipedia.orgatsjournals.org. Airway epithelial cells produce hydrogen peroxide via dual oxidases (DUOX1 and DUOX2), which, in conjunction with lactoperoxidase (LPO) secreted by submucosal glands and thiocyanate (SCN⁻) present in airway surface liquid, generates antimicrobial OSCN⁻ mdpi.comnih.govplos.orgwikipedia.orggrantome.com. This oxidative system is effective against a broad range of respiratory pathogens, including bacteria like Streptococcus pneumoniae mdpi.comresearchgate.netwikipedia.org. In conditions like cystic fibrosis, a deficiency in thiocyanate secretion by airway epithelia leads to impaired OSCN⁻ production and a compromised antimicrobial defense, increasing susceptibility to airway infections wikipedia.orggrantome.comatsjournals.org. Research also suggests that the LPO system, particularly when utilizing iodide instead of thiocyanate, can contribute to antiviral defenses in the respiratory tract nih.gov.
Other Secretory Fluids (e.g., Tears, Breast Milk)
Hypothiocyanite (OSCN⁻) is a key constituent of the innate immune defenses present in various human secretory fluids, including tears and breast milk nih.govnih.govgoogle.comontosight.aiatsjournals.orgwikipedia.org. Its generation in these fluids is primarily mediated by the lactoperoxidase (LPO) system, which comprises LPO, thiocyanate (SCN⁻), and hydrogen peroxide (H₂O₂) nih.govontosight.aiatsjournals.orgmdpi.comresearchtrends.netfrontiersin.org. LPO, an enzyme secreted by mammary glands and lacrimal glands, catalyzes the oxidation of SCN⁻ by H₂O₂ to produce OSCN⁻ nih.govontosight.ai.
Table 1: Hypothiocyanite Ion in Secretory Fluids
| Fluid Type | Concentration (SCN⁻) | Primary Enzyme | Role |
| Tears | ~150 μM nih.gov | LPO | Antimicrobial, bacteriostatic nih.govontosight.ai |
| Breast Milk | 0.1–10 ppm (1.7–170 μM) nih.gov | LPO | Antimicrobial, inhibits bacterial enzymes/transport mdpi.comresearchgate.net |
Role in Neutrophil Phagosomes
Within the hostile environment of the neutrophil phagosome, hypothiocyanite plays a critical role in pathogen killing. Myeloperoxidase (MPO), an enzyme abundantly present in neutrophil granules, is released into the phagosome upon phagocytosis of microbes nih.govasm.orgebi.ac.uknih.govtandfonline.combohrium.com. MPO, in the presence of H₂O₂ and thiocyanate (SCN⁻), catalyzes the formation of hypothiocyanous acid (HOSCN) nih.govasm.orgebi.ac.uknih.govtandfonline.compnas.org. While MPO's primary role in phagosomes is often considered the production of hypochlorous acid (HOCl) from chloride ions, SCN⁻ is a preferred substrate for MPO, leading to significant HOSCN generation when available nih.govnih.gov.
HOSCN exerts its antimicrobial effect through potent, thiol-specific oxidation of essential bacterial components, particularly the sulfhydryl (-SH) groups found in proteins nih.govwikipedia.orgebi.ac.ukpnas.orgresearchgate.net. This oxidation can disrupt critical metabolic pathways, such as glycolysis, and interfere with transport mechanisms, ultimately leading to bacterial inactivation or death wikipedia.orgebi.ac.ukpnas.orgresearchgate.net. Notably, HOSCN is considered a more targeted oxidant than HOCl, causing damage that is largely reversible and less detrimental to host tissues nih.govebi.ac.ukresearchgate.net.
Table 2: this compound in Neutrophil Phagosomes
| Location | Primary Enzyme | Substrates | Product | Antimicrobial Mechanism |
| Neutrophil Phagosome | MPO | SCN⁻, H₂O₂ | HOSCN/OSCN⁻ | Thiol oxidation in bacterial proteins, inhibition of metabolic pathways nih.govwikipedia.orgebi.ac.ukpnas.orgresearchgate.net |
Modulation of Redox Homeostasis
The this compound significantly influences cellular redox homeostasis, particularly within inflammatory contexts and through its interactions with endogenous antioxidant systems.
Fine-tuning of Oxidative Processes in Inflammatory Environments
In inflammatory settings, HOSCN is actively generated by MPO and other peroxidases, fueled by the elevated levels of H₂O₂ characteristic of these environments nih.govebi.ac.uknih.govnih.gov. This generation contributes to host defense by targeting invading pathogens nih.govpnas.orgnih.gov. However, the potent oxidizing nature of HOSCN means that its excessive or misplaced production can lead to host tissue damage, implicated in various inflammatory pathologies acs.orgresearchgate.net. The selective oxidation of thiol-containing proteins by HOSCN can disrupt cellular signaling pathways and contribute to inflammation-induced damage ebi.ac.ukresearchgate.netacs.orgresearchgate.net. Despite its oxidizing potential, HOSCN's specificity for thiols and the reversibility of its damage, in contrast to HOCl, suggest a role in fine-tuning oxidative processes rather than causing indiscriminate cellular harm nih.govebi.ac.ukresearchgate.net. Furthermore, SCN⁻ can act as a "redox buffer" by reacting with more damaging oxidants like HOCl, converting them into HOSCN, which is then managed by host defense mechanisms atsjournals.org.
Interplay with Cellular Antioxidant Systems
Cellular antioxidant systems are crucial for managing the effects of HOSCN and maintaining redox homeostasis. Mammalian cells possess mechanisms to detoxify HOSCN, thereby increasing host tolerance while sustaining antimicrobial defense atsjournals.org. Thioredoxin reductase (TrxR) is identified as a key enzyme that catalytically reduces HOSCN back to SCN⁻ and H₂O atsjournals.org.
The glutathione system also plays a vital role in HOSCN resistance. In bacteria like E. coli, glutathione reductase is essential for the HOSCN stress response, and glutathione itself can be oxidized by HOSCN, acting as a buffer against its effects researchgate.netnih.gov. Other cellular defenses, such as peroxiredoxins and catalases, help manage the precursor H₂O₂ and other reactive oxygen species (ROS) nih.govmdpi.com. In Staphylococcus aureus, the flavin disulfide reductase MerA is upregulated in response to HOSCN stress, contributing to HOSCN detoxification and the maintenance of cellular redox homeostasis asm.org.
Table 3: this compound and Redox Homeostasis
| Context | Mechanism | Antioxidant System Interaction | Outcome |
| Inflammatory Environments | Generation by MPO/LPO | Interplay with ROS/RNS | Fine-tuning oxidative processes, host defense, potential tissue damage nih.govebi.ac.ukacs.orgresearchgate.net |
| Cellular Defense | Detoxification/Buffering | TrxR, Glutathione system, MerA | Maintains redox homeostasis, host tolerance, microbial killing asm.orgatsjournals.orgresearchgate.netnih.gov |
List of Compounds Mentioned:
this compound (OSCN⁻/HOSCN)
Thiocyanate (SCN⁻)
Hydrogen Peroxide (H₂O₂)
Lactoperoxidase (LPO)
Myeloperoxidase (MPO)
Hypochlorous Acid (HOCl)
Thioredoxin Reductase (TrxR)
Glutathione
MerA (flavin disulfide reductase)
Cellular and Molecular Responses to Hypothiocyanite Ion
Bacterial Defense and Resistance Mechanisms
Bacteria have evolved several strategies to counteract the damaging effects of HOSCN, enabling their survival in environments where this oxidant is present. These mechanisms include enzymatic detoxification, the action of cellular reductants, and adaptation pathways.
Hypothiocyanite (B1210458) Reductase (RclA) and its Enzymatic Activity
A key bacterial defense against HOSCN is mediated by Hypothiocyanite Reductase, designated RclA. This enzyme, widely conserved among bacteria that colonize epithelial surfaces, is a flavin-dependent oxidoreductase. RclA catalyzes the reduction of HOSCN to the less reactive thiocyanate (B1210189) ion (SCN⁻) and water biologists.comnih.govbiologists.com. Research indicates that RclA utilizes NAD(P)H as a reducing cofactor in this process biologists.comnih.gov. The enzymatic action involves a ping-pong kinetic mechanism where an N-terminal cysteine thiol in RclA reacts with HOSCN, forming a sulfenyl-thiocyanate intermediate. This intermediate is then attacked by a C-terminal thiol, leading to disulfide bond formation within RclA and the release of SCN⁻ biologists.com. Studies have shown that Escherichia coli mutants lacking rclA are significantly more sensitive to HOSCN, highlighting the enzyme's crucial role in bacterial resistance nih.govbiologists.comresearchgate.net. Homologs of RclA, such as Har in Streptococcus pneumoniae and MerA in Staphylococcus aureus, have also been identified and shown to play similar protective roles in these species researchgate.netfu-berlin.de.
Role of Glutathione (B108866) Reductase and Low Molecular Weight Thiols in Bacterial Stress Response
Low molecular weight (LMW) thiols, particularly glutathione (GSH), are vital components of bacterial defense systems against HOSCN asm.orgnih.govresearchgate.net. HOSCN is a potent thiol oxidant, primarily targeting cysteine residues in proteins and LMW thiols like GSH, leading to the formation of sulfenic acids and disulfide bonds asm.orgresearchgate.netresearchgate.net. This oxidation can inhibit critical cellular processes and lead to protein aggregation asm.orgresearchgate.net. Glutathione reductase (GR) plays a crucial role in maintaining cellular redox homeostasis by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) asm.org. Studies have demonstrated that E. coli mutants lacking glutathione oxidoreductase (gor) are highly sensitive to HOSCN, underscoring the importance of the glutathione system in HOSCN resistance asm.orgnih.gov. In Streptococcus pneumoniae, the combined absence of the HOSCN reductase Har and the glutathione antioxidant system significantly impairs bacterial growth in the presence of HOSCN nih.gov.
Influence of Metal Ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) on Bacterial Sensitivity
Metal ions, particularly those accumulated by innate immune cells, can significantly influence bacterial sensitivity to HOSCN by interacting with bacterial defense enzymes asm.orgasm.orgnih.govbiorxiv.orgresearchgate.netasm.org. Research indicates that copper (Cu²⁺) and zinc (Zn²⁺) are potent inhibitors of RclA activity in vitro, significantly reducing HOSCN reductase activity at concentrations as low as 1 µM asm.orgresearchgate.netresearchgate.net. Nickel (Ni²⁺) also inhibits RclA, but at higher concentrations (>100 µM) asm.org. Notably, Ni²⁺ sensitizes E. coli to HOSCN not by inhibiting RclA, but by inhibiting glutathione reductase (Gor) asm.orgnih.govbiorxiv.orgresearchgate.netasm.org. This dual inhibition of both RclA (by Cu²⁺, Zn²⁺) and GR (by Ni²⁺) can severely compromise bacterial redox homeostasis and increase susceptibility to oxidative damage asm.orgnih.govbiorxiv.orgresearchgate.net. Conversely, some metal ions like calcium (Ca²⁺), cobalt (Co²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺) have shown no impact on RclA activity asm.org.
Data Table 1: Influence of Metal Ions on E. coli Sensitivity to Hypothiocyanite
| Metal Ion Added | Concentration | Effect on Bacterial Sensitivity to Hypothiocyanite | Primary Mechanism Implicated | Citation |
| None | N/A | Baseline sensitivity | N/A | asm.orgasm.org |
| Ni²⁺ | 10 µM | Increased sensitivity | Inhibition of Glutathione Reductase (Gor) | asm.orgnih.govbiorxiv.orgresearchgate.netasm.org |
| Cu²⁺ | 1 µM | Increased sensitivity | Inhibition of RclA | asm.orgresearchgate.netresearchgate.net |
| Zn²⁺ | 1 µM | Increased sensitivity | Inhibition of RclA | asm.orgresearchgate.netresearchgate.net |
Host Cellular Adaptation and Protection Mechanisms
Mammalian cells possess sophisticated mechanisms to tolerate HOSCN, which is a key aspect of their innate immune function.
Mammalian Thioredoxin Reductase-Mediated Reduction of HOSCN
Mammalian cells are notably resistant to HOSCN, a trait largely attributed to the activity of mammalian thioredoxin reductase (TrxR) biologists.comasm.orgnih.govnih.govnih.gov. Mammalian TrxR is a selenocysteine-containing flavoprotein disulfide reductase that efficiently catalyzes the reduction of HOSCN to thiocyanate (SCN⁻) and water, using NADPH as a cofactor nih.govnih.govresearchgate.net. This enzymatic detoxification pathway is highly specific for HOSCN and is crucial for protecting host cells from its oxidative damage nih.govnih.gov. In contrast, bacterial thioredoxin reductases are often inhibited by HOSCN, contributing to its selective toxicity towards bacteria biologists.combiologists.comnih.govnih.govnih.gov. The inhibition of mammalian TrxR by specific inhibitors, such as auranofin, leads to increased HOSCN-mediated toxicity in mammalian cells, further supporting its protective role nih.govnih.gov. This selective metabolism of HOSCN by mammalian TrxR allows it to function as a potent antimicrobial agent against pathogens while sparing host tissues.
Compound List:
Hypothiocyanite ion (OSCN⁻)
Hypothiocyanous acid (HOSCN)
Thiocyanate ion (SCN⁻)
Glutathione (GSH)
Oxidized glutathione (GSSG)
Glutathione Reductase (GR)
Thioredoxin
Thioredoxin Reductase (TrxR)
Nickel ions (Ni²⁺)
Copper ions (Cu²⁺)
Zinc ions (Zn²⁺)
Calcium ions (Ca²⁺)
Cobalt ions (Co²⁺)
Magnesium ions (Mg²⁺)
Manganese ions (Mn²⁺)
Hydrogen peroxide (H₂O₂)
Hypochlorous acid (HOCl)
Hypobromous acid (HOBr)
Hypoiodous acid (HOI)
NADPH
NADH
Inorganic polyphosphate
Analytical and Methodological Approaches for Hypothiocyanite Ion Research
Spectroscopic Characterization and Quantification
Spectroscopic methods are fundamental to identifying and measuring hypothiocyanite (B1210458). These techniques provide insights into its electronic structure, bonding, and concentration in solution.
UV-Visible spectroscopy is a widely used method for the detection and kinetic analysis of hypothiocyanite. The ion exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. Early studies identified an absorbance peak in the range of 225-235 nm. libretexts.org A kinetic study of its enzymatic generation determined a molar extinction coefficient (ε) of 1.29 x 10³ M⁻¹ cm⁻¹ at 235 nm, providing a basis for its quantification. libretexts.org
More recent investigations, employing various methods of synthesis, have identified a previously unreported, distinguishing absorption maximum (λmax) at 376 nm. masterorganicchemistry.com This finding was consistent across three different synthetic routes: lactoperoxidase-catalyzed oxidation of thiocyanate (B1210189), hydrolysis of thiocyanogen (B1223195) ((SCN)₂), and oxidation of thiocyanate by hypochlorite (B82951) or hypobromite. masterorganicchemistry.com The discrepancy in reported absorption maxima highlights the complexity of studying this reactive species and may depend on experimental conditions such as pH and the presence of other absorbing species.
| Reported λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference |
|---|---|---|
| 235 | 1.29 x 10³ | libretexts.org |
| 376 | Not Reported | masterorganicchemistry.com |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the hypothiocyanite ion. Both ¹³C and ¹⁵N NMR have been employed to confirm its structure and distinguish it from potential isomers.
In ¹³C NMR studies, the carbon atom in hypothiocyanite produces a distinct signal. Research has reported a chemical shift (δ) of 127.8 ppm for OSCN⁻ at pH 13, using dioxane as a reference. masterorganicchemistry.com Studies on the lactoperoxidase-catalyzed oxidation of thiocyanate have utilized ¹³C NMR to follow the formation of hypothiocyanite as the major product. researchgate.net These studies also noted that at lower ratios of hydrogen peroxide to thiocyanate, an intermediate is formed before hypothiocyanite, while at higher ratios, thiocyanate appears to be directly oxidized to hypothiocyanite. researchgate.net
¹⁵N NMR spectroscopy has also been crucial in characterizing hypothiocyanite. A chemical shift of -80.6 ppm (at pH 13 vs NO₃⁻ at 0 ppm) has been measured, a value that contrasted with some earlier reports and helped to reconcile conflicting spectral data. masterorganicchemistry.com The formation of hypothiocyanite has been shown to be maximal when the concentrations of hydrogen peroxide and thiocyanate are nearly equimolar at a pH below 6.0. rsc.org
| Nucleus | Chemical Shift (δ) (ppm) | Conditions | Reference |
|---|---|---|---|
| ¹³C | 127.8 | pH 13 (vs. dioxane at 66.6 ppm) | masterorganicchemistry.com |
| ¹⁵N | -80.6 | pH 13 (vs. NO₃⁻ at 0 ppm) | masterorganicchemistry.com |
While the this compound (OSCN⁻) is the primary species in solution, research into its radical counterpart (OSCN) and its isomers provides further insight into the fundamental chemistry of this system. Infrared (IR) spectroscopy, particularly in cryogenic matrices, has been instrumental in identifying these highly reactive, short-lived radical species.
The hypothiocyanite radical (OSCN) and its novel isomers, OSNC and SOCN, have been generated in the gas phase and trapped in cryogenic argon (Ar) and nitrogen (N₂) matrices at very low temperatures (2.8 K). vt.edu Their identification was achieved through IR spectroscopy, with assignments supported by high-level quantum chemical calculations. vt.edu The vibrational frequencies, particularly the C≡N stretching mode, are characteristic of each isomer. For instance, new bands appearing in the 2250-2100 cm⁻¹ range of the IR spectrum are assigned to the CN stretching modes. vt.edu
| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| OSCN | ν(CN) | 2128.0 | vt.edu |
| OSNC | ν(NC) | Not specified in abstract | vt.edu |
| SOCN | ν(CN) | Not specified in abstract | vt.edu |
Note: Specific frequencies for OSNC and SOCN are determined experimentally but not listed in the available abstracts. The presence of characteristic CN stretching bands is the key finding.
Kinetic and Mechanistic Study Techniques
Understanding the reactivity of hypothiocyanite requires methods capable of measuring very fast reactions.
Stopped-flow spectroscopy is a powerful technique for studying the kinetics of rapid reactions in solution that occur on the millisecond timescale. This method involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the subsequent reaction is monitored in an observation cell, typically using UV-Visible absorption or fluorescence spectroscopy. This technique has been essential for determining the rate constants and elucidating the mechanisms of hypothiocyanite's reactions with various biological molecules, particularly thiols. vt.edu The reaction between hypothiocyanous acid/hypothiocyanite and thiol-containing compounds like 5-thio-2-nitrobenzoic acid and glutathione (B108866) has been successfully investigated using this method, revealing the high reactivity of hypothiocyanite with these substrates. vt.edu
Thiol-containing reagents are widely used as probes to detect and quantify hypothiocyanite due to its high and specific reactivity with sulfhydryl groups. One of the most common reagents is 5-thio-2-nitrobenzoic acid (TNB), which is the chromophoric product of the reduction of Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
The quantification of hypothiocyanite is often achieved by monitoring the decrease in absorbance of the yellow-colored TNB at 412 nm as it is oxidized by OSCN⁻. This assay provides a sensitive method for measuring the rate of hypothiocyanite formation in enzymatic systems. Stopped-flow kinetic studies have precisely measured the rate of reaction between hypothiocyanite and thiols. The reaction with TNB is extremely rapid, with a bell-shaped pH profile indicating that the reaction proceeds via the thiolate anion of TNB and hypothiocyanous acid (HOSCN), the protonated form of hypothiocyanite. vt.edu Similarly, the reaction with the biologically crucial antioxidant, reduced glutathione, has also been quantified, demonstrating the high reactivity of hypothiocyanite towards physiological thiols. vt.edu
| Thiol Reagent | Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference |
|---|---|---|---|
| 5-thio-2-nitrobenzoic acid (TNB) | (1.26 ± 0.02) x 10⁸ a | 25 °C | vt.edu |
| 5-thio-2-nitrobenzoic acid (TNB) | (4.37 ± 0.03) x 10⁵ b | pH 7.4, 25 °C | vt.edu |
| Reduced Glutathione | (8.0 ± 0.5) x 10⁴ | pH 7.4, 25 °C | vt.edu |
a Second-order rate constant for the reaction between the thiolate form of TNB and hypothiocyanous acid. b Effective second-order rate constant at pH 7.4.
Advanced Detection and Imaging Methodologies for Biological Systems
The transient nature and high reactivity of the this compound (OSCN⁻), along with its chemical similarity to other reactive oxygen species (ROS), present significant challenges for its direct and specific detection in complex biological environments. While traditional methods have been employed, the development of advanced, highly selective methodologies is crucial for elucidating the precise roles of hypothiocyanite in physiological and pathological processes. Older analytical techniques often rely on the oxidation of thiol-containing reagents, such as 2-nitro-5-thiobenzoate (TNB), but these methods are susceptible to interference from other oxidants, limiting their specificity. nih.gov
Recent research has shifted towards developing more sophisticated tools, such as genetically encoded biosensors and highly specific chemosensors, to overcome these limitations. A primary challenge in this field is differentiating hypothiocyanite from hypochlorous acid (HOCl), another potent oxidant produced by the immune system.
Genetically Encoded Biosensors
An innovative approach to detecting reactive species in situ involves the use of genetically encoded biosensors. A notable development in this area is a fluorescent biosensor based on the HOCl-sensing transcription factor NemR. Research has shown that this biosensor responds to the presence of hypothiocyanous acid (HOSCN). However, a significant limitation of this tool is its lack of specificity, as it also reacts with HOCl. This cross-reactivity means that while it can indicate the presence of these oxidants, it cannot distinguish between them, which is a critical step for understanding their unique biological functions.
Fluorescent Probes and Chemosensors
The development of small-molecule fluorescent probes that are highly selective for hypothiocyanite remains a formidable challenge. Many fluorescent probes have been developed for various ROS, but to date, specific and validated probes for selectively imaging hypothiocyanite in biological systems are not widely established. The difficulty lies in designing a recognition moiety that reacts exclusively with HOSCN/OSCN⁻ without cross-reactivity, particularly with HOCl. The presence of specific biomarkers for HOCl, such as 3-chlorotyrosine, allows for its indirect detection; however, no such specific biomarkers produced by HOSCN oxidation of biological molecules are currently known, further complicating detection efforts.
The scientific community recognizes a critical need for new analytical tools to accurately measure and visualize hypothiocyanite. Future advancements will likely focus on creating novel chemical probes with unique reaction mechanisms capable of discriminating between different reactive species, enabling researchers to map the spatial and temporal dynamics of hypothiocyanite in living cells and tissues.
Research Findings on Hypothiocyanite Detection Methods
The table below summarizes key methodologies that have been applied or developed for the detection of hypothiocyanite, highlighting their principles and limitations.
| Methodology | Principle of Detection | Target Analytes | Advantages | Significant Limitations |
|---|---|---|---|---|
| Thiol Oxidation Assay | Oxidation of a thiol-containing reagent (e.g., TNB), leading to a measurable change in absorbance. | HOSCN/OSCN⁻ and other oxidants | Simple and established method. | Lacks specificity; subject to interference from other biological oxidants like HOCl. nih.gov |
| NemR-Based Fluorescent Biosensor | A genetically encoded transcription factor that fluoresces upon interaction with specific oxidants. | HOSCN and HOCl | Enables in-situ detection in biological systems. | Not specific for HOSCN; also responds to HOCl, preventing differentiation between the two species. |
Theoretical and Computational Studies of Hypothiocyanite Ion
Quantum Chemical Calculations for Structure and Isomers (OSCN, OSNC, SOCN)
The study of hypothiocyanite (B1210458) and its isomers—OSCN, OSNC, and SOCN—has been significantly advanced through high-level quantum chemical calculations. These methods are crucial for elucidating the electronic structure, bonding characteristics, and relative stabilities of different isomeric forms, which are often difficult to isolate and characterize experimentally due to their transient nature or reactivity.
Research has employed sophisticated computational techniques, including coupled-cluster methods such as CCSD(T)-F12 with augmented correlation-consistent basis sets (e.g., VTZ-F12), to accurately determine the potential energy surfaces governing the interconversion of these isomers researchgate.netrsc.orgresearchgate.net. Energy decomposition analysis (EDA) coupled with natural orbital for chemical valence (EDA-NOCV) has also been utilized to provide detailed insights into the nature of chemical bonding within these species researchgate.netrsc.org.
Early theoretical studies indicated that the linear OCNS- isomer might be the lowest-energy structure, with ONCS- being higher in energy. However, subsequent calculations revealed a second-lowest energy structure, a bent O-SCN- form helsinki.fi. More comprehensive computational investigations have established a relative energy ordering for various isomers, with OCNS- generally found to be the most stable, followed by S-OCN-, O-SCN-, and ONCS- helsinki.fi. While the traditionally recognized "OSCN-" structure is considered stable, it may not always represent the absolute lowest-energy configuration helsinki.fi. The identification of these species in cryogenic matrices, supported by IR spectroscopy, has been critically validated by these quantum chemical calculations researchgate.netrsc.orgresearchgate.net.
Table 7.1.1: Relative Energies of Hypothiocyanite Isomers (Illustrative)
| Isomer | Relative Energy (kJ/mol) | Computational Level (Example) | Reference |
| OCNS- | 0 | CCSD(T)/VTZ-F12 | helsinki.fi |
| S-OCN- | ~140 | CCSD(T)/VTZ-F12 | helsinki.fi |
| O-SCN- | ~150 | CCSD(T)/VTZ-F12 | helsinki.fi |
| ONCS- | >150 | CCSD(T)/VTZ-F12 | helsinki.fi |
Note: Specific energy values can vary significantly depending on the computational method and basis set employed. The values presented are illustrative based on reported trends.
Furthermore, quantum chemical calculations have explored the stability and isomerization pathways of related species, providing kinetic energy barriers for unimolecular transformations. For instance, calculations at the CCSD(T)//B3LYP level have predicted kinetic energy barriers for the isomerisation or dissociation of certain pseudohalogen isomers, highlighting the energy landscape governing their interconversion rsc.org.
Computational Modeling of Reactivity and Biomolecular Interactions
Computational modeling plays a pivotal role in dissecting the reactivity of the hypothiocyanite ion and its interactions with biological molecules, particularly thiols. Density Functional Theory (DFT) and other ab initio methods are frequently employed to study reaction mechanisms, transition states, and the energetics of these processes.
The interaction of hypothiocyanite with water molecules has also been a subject of computational study. DFT calculations, often in conjunction with empirical potentials, have been used to model hydrate (B1144303) clusters of the related thiocyanate (B1210189) ion (SCN-) and to understand ion-water interactions researchgate.net. These studies help in understanding the solvation shell structure and the energetic contributions to hydration, which are fundamental to the ion's behavior in aqueous biological environments. The relative hydration energies of ions like SCN- compared to halides (e.g., Cl-) have been calculated, suggesting that SCN- may be less efficiently solvated, potentially influencing its ability to cross membranes researchgate.net.
The bonding properties of hypothiocyanite isomers, such as the nature of the S-C-N or S-N-C linkages, are elucidated using methods like EDA-NOCV. These analyses break down the bonding into contributions like electrostatic interactions, orbital interactions, and dispersion forces, offering a detailed picture of the electronic structure that dictates reactivity researchgate.netrsc.org.
Potential for Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ions and molecules in solution, providing insights into solvation dynamics, diffusion, and interactions over time. While direct MD simulations focusing specifically on the this compound (OSCN-) might be less prevalent in the literature compared to its precursor thiocyanate (SCN-), the methodologies are directly transferable.
MD simulations of solvated anions, such as thiocyanate, have successfully characterized the structure of hydration shells and the dynamics of ion-water interactions researchgate.netelte.humdpi.com. These simulations typically employ classical force fields or QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to model the system. By simulating ensembles of particles over extended time periods, MD can reveal how the this compound interacts with water molecules, other ions, and potentially biological macromolecules.
The potential application of MD simulations for hypothiocyanite could include:
Solvation Dynamics: Understanding how the solvation shell rearranges upon changes in the local environment or during reactions.
Ion Transport: Modeling the movement of hypothiocyanite across membranes or within cellular compartments, which could be relevant to its biological activity.
Interactions with Biomolecules: Simulating the binding and interaction of hypothiocyanite with protein active sites or other biological targets to complement quantum chemical studies of reactivity.
While the inherent reactivity and potential instability of hypothiocyanite might pose challenges for standard MD force fields, the development of reactive force fields or the use of QM/MM MD approaches could enable more accurate simulations of its dynamic behavior and interactions in complex biological systems.
Future Directions and Emerging Research Frontiers
Elucidating Novel Reaction Pathways and Intermediates
The established reactivity of the hypothiocyanite (B1210458) ion (OSCN⁻) and its conjugate acid, hypothiocyanous acid (HOSCN), primarily centers on their interaction with biological thiols. nih.govnih.gov HOSCN, the more reactive species at physiological pH, readily oxidizes thiol groups of amino acids like cysteine. nih.govnih.gov This reaction proceeds through a transient and unstable intermediate, a sulfenyl thiocyanate (B1210189) (R-S-SCN). nih.gov This intermediate rapidly hydrolyzes to form a sulfenic acid (R-SOH) or can react with another thiol to form a disulfide bond (R-S-S-R'). nih.govnih.gov While this pathway is well-recognized, emerging research aims to uncover more nuanced and previously uncharacterized reaction pathways.
Future investigations are focused on identifying other potential biological targets of hypothiocyanite beyond thiols. This includes exploring its reactivity with other nucleophilic amino acid residues, lipids, and nucleic acids under various physiological and pathological conditions. The identification of novel reaction products will be crucial in understanding the full spectrum of hypothiocyanite's biological effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being employed to detect and characterize these novel intermediates and final products in complex biological matrices. nih.gov
A key area of future research is the kinetic and thermodynamic profiling of these novel reactions. Understanding the rate constants and equilibrium positions of hypothiocyanite's interactions with a wider range of biological molecules will provide a more comprehensive picture of its reactivity and selectivity. This knowledge will be instrumental in predicting its biological fate and the downstream consequences of its production in vivo.
Discovery of Undiscovered Biological Roles and Regulatory Networks
While the antimicrobial role of hypothiocyanite as part of the innate immune system is well-established, its involvement in other physiological and pathophysiological processes is an expanding area of research. nih.govnih.gov Evidence suggests that hypothiocyanite may play a role in modulating inflammatory responses. For instance, its production has been linked to inflammatory conditions such as colitis and bronchial asthma, suggesting a more complex role than simply acting as a microbicidal agent. nih.govnih.gov
A significant frontier is the exploration of hypothiocyanite's role in host-microbe interactions within specific niches, such as the gut microbiome. nih.govuab.edu The presence of hypothiocyanite resistance genes in various commensal and pathogenic bacteria suggests that this ion plays a significant role in shaping microbial communities. nih.govuab.edu Future research will likely focus on how hypothiocyanite influences microbial composition, metabolism, and virulence, and how, in turn, microbes have evolved to sense and respond to its presence. This could reveal novel regulatory networks that govern the dynamic interplay between the host immune system and its resident microbiota.
The potential for hypothiocyanite to act as a signaling molecule is another intriguing avenue of investigation. Its ability to selectively modify proteins through thiol oxidation suggests that it could participate in redox signaling pathways, similar to other reactive oxygen and nitrogen species. Elucidating the specific protein targets of hypothiocyanite and the functional consequences of their modification will be key to uncovering these potential signaling roles. This could reveal previously unknown regulatory networks where hypothiocyanite acts as a key modulator of cellular processes.
Development of Advanced Probes for In Situ and In Vivo Detection
A major limitation in understanding the multifaceted roles of hypothiocyanite is the lack of specific and sensitive methods for its detection in real-time and within complex biological systems. nih.gov Current methods for measuring hypothiocyanite concentrations often rely on indirect assays that can be prone to interference from other oxidants. nih.govresearchgate.net Therefore, the development of advanced probes for the in situ and in vivo detection of hypothiocyanite is a critical research frontier.
The design of novel fluorescent or bioluminescent probes that exhibit high selectivity for hypothiocyanite over other biologically relevant reactive species is a primary goal. nih.gov Such probes would enable the visualization of hypothiocyanite production with high spatial and temporal resolution in living cells and tissues. This would provide invaluable insights into the localized concentrations of hypothiocyanite at sites of inflammation or infection. While some fluorescent biosensors have been reported to respond to hypothiocyanite, they often lack specificity, also reacting with other oxidants like hypochlorous acid. nih.gov
Another promising approach is the development of genetically encoded biosensors. These sensors, based on fluorescent proteins, could be expressed in specific cell types or subcellular compartments to monitor dynamic changes in hypothiocyanite levels. Furthermore, the development of positron emission tomography (PET) or magnetic resonance imaging (MRI) contrast agents that react specifically with hypothiocyanite could facilitate its non-invasive detection in whole organisms. The creation of these advanced detection tools will be instrumental in accurately mapping the production and distribution of hypothiocyanite in health and disease.
Structural and Functional Characterization of Hypothiocyanite-Interacting Enzymes
The biological effects of hypothiocyanite are intrinsically linked to the enzymes that produce and detoxify it. A deeper understanding of the structure and function of these enzymes is crucial. The primary producers of hypothiocyanite in mammals are heme peroxidases, including lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO). nih.govresearchgate.net High-resolution crystal structures of these enzymes in complex with their substrate, thiocyanate (SCN⁻), have provided insights into the mechanism of hypothiocyanite formation. researchgate.netnih.gov Future structural studies could focus on capturing these enzymes in different catalytic states to provide a more dynamic picture of the reaction mechanism.
On the other side of the equation are enzymes that have evolved to defend against hypothiocyanite-induced stress. A notable example is the flavoprotein RclA, found in E. coli and other bacteria, which has been shown to efficiently reduce hypothiocyanite to the harmless thiocyanate ion. uab.edu The discovery of RclA and its homologs in a range of pathogenic and commensal bacteria has opened up a new area of research into microbial defense mechanisms against innate immunity. uab.edu
Future research in this area will likely involve the detailed structural and functional characterization of RclA and other newly discovered hypothiocyanite-interacting enzymes. This includes elucidating their catalytic mechanisms, substrate specificities, and kinetic parameters. Understanding how these enzymes are regulated at the genetic and post-translational levels will also be critical. This knowledge could inform the development of novel strategies to either enhance the antimicrobial activity of hypothiocyanite or to counteract bacterial resistance.
| Enzyme Family | Example | Organism(s) | Function with Respect to Hypothiocyanite |
| Heme Peroxidases | Lactoperoxidase (LPO) | Mammals | Production |
| Heme Peroxidases | Myeloperoxidase (MPO) | Mammals | Production |
| Heme Peroxidases | Eosinophil Peroxidase (EPO) | Mammals | Production |
| Flavoprotein Oxidoreductases | RclA | Escherichia coli, Streptococcus, Staphylococcus | Reduction/Detoxification |
Applications in Synthetic Biology and Bioengineering (Mechanistic focus)
The unique properties of hypothiocyanite and the enzymes that interact with it present intriguing possibilities for applications in synthetic biology and bioengineering. A mechanistic understanding of the hypothiocyanite system can be leveraged to design novel biological circuits and engineer organisms with tailored functionalities.
One potential application is the development of engineered probiotics with enhanced protective capabilities. By introducing or overexpressing genes encoding hypothiocyanite-producing enzymes, such as a secreted form of lactoperoxidase, it may be possible to create probiotic strains that can generate this antimicrobial compound in situ to combat pathogens in the gut or other mucosal surfaces. Conversely, engineering beneficial microbes to be more resistant to hypothiocyanite by expressing enzymes like RclA could enhance their survival and colonization in inflammatory environments where this oxidant is present. uab.edu
From a biosensor perspective, the components of the hypothiocyanite system could be used to construct novel synthetic gene circuits. For example, a promoter that is specifically activated by hypothiocyanite-induced stress could be coupled to a reporter gene to create a whole-cell biosensor for detecting this specific oxidant. Furthermore, the enzymatic machinery for hypothiocyanite production could be incorporated into synthetic metabolic pathways to generate this reactive molecule for specific biotechnological purposes, such as in biocatalysis or as a selective antimicrobial agent in fermentation processes. A thorough understanding of the reaction mechanisms and enzyme kinetics is essential for the predictive design and successful implementation of such synthetic biological systems.
Q & A
Q. How can hypothiocyanite ion (OSCN⁻) be detected and quantified in biological samples?
Methodological Answer: OSCN⁻ detection relies on its oxidative properties. Common techniques include:
- UV-Vis Spectroscopy : Measure absorbance at 330 nm (characteristic peak for OSCN⁻) .
- Thiocyanate Depletion Assays : Monitor thiocyanate (SCN⁻) consumption via ion chromatography or colorimetric methods (e.g., ferric nitrate method) .
- Fluorometric Probes : Use thiol-reactive dyes (e.g., 5-thio-2-nitrobenzoic acid) to track OSCN⁻-induced sulfhydryl oxidation . Table 1 : Comparison of Detection Methods
| Method | Sensitivity (µM) | Sample Matrix | Limitations |
|---|---|---|---|
| UV-Vis Spectroscopy | 5–100 | Saliva, buffer | Interference from turbidity |
| Ion Chromatography | 0.1–10 | Cell lysates | Requires calibration standards |
| Fluorometric Assay | 0.5–50 | Biofilms, in vitro | pH-dependent reactivity |
Q. What experimental conditions optimize OSCN⁻ generation in peroxidase systems?
Methodological Answer: OSCN⁻ is synthesized via the lactoperoxidase (LPO) system:
- Key Components : LPO enzyme (0.1–1 U/mL), SCN⁻ (0.1–10 mM), and H₂O₂ (10–100 µM) at pH 5.0–6.5 .
- Kinetic Control : Use stopped-flow spectroscopy to monitor real-time OSCN⁻ formation under varying H₂O₂ concentrations .
- Critical Parameters : Avoid excess H₂O₂ to prevent enzyme inactivation; use phosphate buffers to stabilize pH .
Q. What are the primary antimicrobial mechanisms of OSCN⁻?
Methodological Answer: OSCN⁻ disrupts microbial metabolism via:
- Sulfhydryl Oxidation : Targets cysteine residues in bacterial enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), inhibiting glycolysis .
- Membrane Permeabilization : Measured via propidium iodide uptake in bacterial biofilms using confocal microscopy .
- Synergy with Host Defenses : Combines with lysozyme and defensins for enhanced bactericidal activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in OSCN⁻ stability data across studies?
Methodological Answer: Discrepancies arise from:
- Matrix Effects : Saliva vs. synthetic buffers alter OSCN⁻ half-life. Normalize data to matrix composition (e.g., mucin content) .
- Detection Limits : Cross-validate using multiple methods (e.g., spectroscopy + fluorometry) .
- Redox Interferences : Account for endogenous antioxidants (e.g., glutathione) using LC-MS/MS to quantify OSCN⁻ degradation products .
Q. What strategies improve OSCN⁻ quantification in complex microbial communities?
Methodological Answer:
Q. How to design experiments isolating OSCN⁻’s effects from other peroxidases?
Methodological Answer:
- Enzyme-Specific Inhibitors : Use 4-aminobenzoic acid hydrazide (ABAH) to inhibit myeloperoxidase (MPO) while preserving LPO activity .
- Knockout Models : Employ LPO⁻/⁻ murine models or CRISPR-edited bacterial strains lacking OSCN⁻ reductases .
- Cross-Validation : Compare OSCN⁻ levels in wild-type vs. LPO-deficient systems via tandem mass spectrometry .
Methodological Challenges and Solutions
Q. Why do OSCN⁻ concentrations vary significantly in replicate experiments?
Answer:
- H₂O₂ Instability : Prepare fresh H₂O₂ solutions and calibrate concentrations using potassium permanganate titration .
- Temperature Sensitivity : Conduct reactions in thermostated cells (±0.1°C precision) .
- Data Normalization : Express OSCN⁻ levels relative to total protein or SCN⁻ input to control for batch variability .
Q. What statistical approaches are optimal for analyzing OSCN⁻ dose-response data?
Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare multiple conditions (e.g., pH, enzyme concentration) using Tukey’s HSD .
- Error Propagation Analysis : Incorporate uncertainties from absorbance measurements and dilution steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
